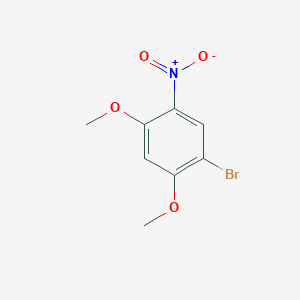![molecular formula C7H11NO2 B3284100 (1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 77859-21-3](/img/structure/B3284100.png)
(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Übersicht
Beschreibung
(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of palladium-catalyzed reactions and aminoacyloxylation can be scaled up for industrial applications. The efficiency and versatility of these reactions make them suitable for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic structure, potentially leading to different stereoisomers.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce different stereoisomers of the original compound.
Wissenschaftliche Forschungsanwendungen
(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s rigid structure makes it a valuable tool in studying conformationally restricted analogues of biologically active molecules.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid: This compound shares a similar bicyclic structure and is used in asymmetric synthesis and organic chemistry.
2-azabicyclo[2.2.1]heptane derivatives: These compounds are used in various chemical reactions and have applications in medicinal chemistry and drug design.
Uniqueness
The uniqueness of (1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid lies in its specific stereochemistry and rigid bicyclic framework, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVSZLKCAUSBGO-HCWXCVPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CN[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea](/img/structure/B3284023.png)
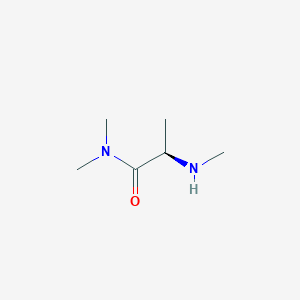

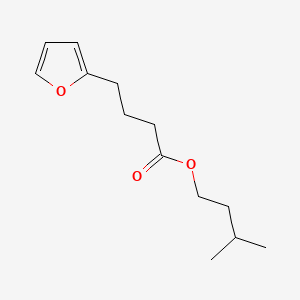

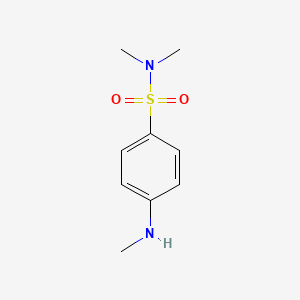

![Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine](/img/structure/B3284074.png)
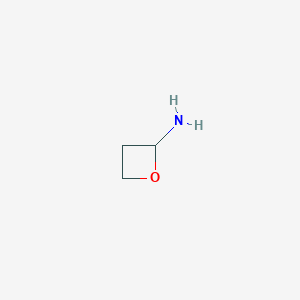
![3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol](/img/structure/B3284089.png)


